molecular formula C9H6F3N3O B1356826 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 5711-62-6

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1356826
CAS RN: 5711-62-6
M. Wt: 229.16 g/mol
InChI Key: FFFGKVGSCXXDAC-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, commonly known as TFPA, is a compound of interest in the chemical and scientific research community. It is a heterocyclic compound that belongs to the oxadiazole family and is composed of a five-membered ring with two nitrogen atoms and one oxygen atom. TFPA has been studied extensively for its unique properties and potential applications in various scientific fields.

Scientific Research Applications

Photochemistry and Synthesis

  • Photochemical Properties and Synthetic Applications : Fluorinated 1,3,4-oxadiazoles, including 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, have been studied for their photochemical properties. The photolytic intermediates from these compounds can lead to various fluorinated heterocycles, useful in synthesizing target fluorinated structures (Pace et al., 2004).

  • Synthesis and Crystal Structure Analysis : N-Substituted-5-aryl-1,3,4-oxadiazole-2-amines have been synthesized and analyzed, providing insights into the crystal structures of these compounds. This research enhances understanding of their molecular arrangements, which is crucial for various applications (Xi Li-min, 2010).

Biological and Antimicrobial Applications

  • Antifungal Properties : Studies on derivatives of 1,3,4-oxadiazoles have shown potential antifungal activity against various human pathogenic fungal strains. This suggests their application in developing antifungal drugs (Nimbalkar et al., 2016).

  • Anticancer Potential : Some oxadiazoles have been tested against various cancer cell lines, showing significant anticancer activity. This highlights their potential as chemotherapeutic agents (Ahsan et al., 2020).

  • Antimicrobial Activities : Oxadiazole derivatives have been evaluated for their antimicrobial properties. Some compounds have shown high potency against bacterial and fungal strains, indicating their usefulness in developing new antimicrobial agents (Parikh & Joshi, 2014).

Miscellaneous Applications

  • Polymer Science : The intercalation of oxadiazole derivatives into polymers like montmorillonite has been explored for drug delivery systems. This approach enhances the release behavior and antimicrobial activity of the compounds (Salahuddin et al., 2014).

  • Antioxidant Activity : Some 1,3,4-oxadiazole derivatives exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases (Kotaiah et al., 2012).

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFGKVGSCXXDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592503
Record name 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine

CAS RN

5711-62-6
Record name 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5711-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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